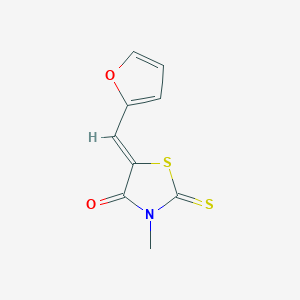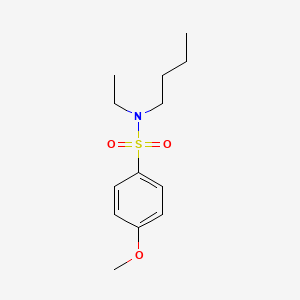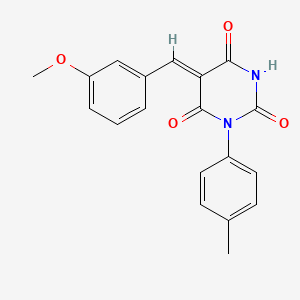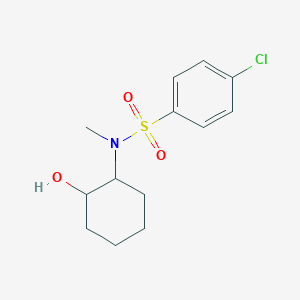![molecular formula C21H18N2O5S B4623545 1-(2,3-dimethylphenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4623545.png)
1-(2,3-dimethylphenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as pyrimidinediones, which are characterized by a pyrimidine ring bearing two ketone groups at positions 2 and 4. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions between appropriate diketones and diamines or amidines. For example, a study by Moser, Bertolasi, and Vaughan (2005) describes the synthesis of a complex molecule involving reactions of formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride, demonstrating a methodology that could be applicable to the synthesis of the target compound (Moser, Bertolasi, & Vaughan, 2005).
Molecular Structure Analysis
X-ray crystallography is a common method for determining the molecular structure of such compounds, providing insights into their stereochemistry and molecular conformations. The study mentioned above also detailed the crystal structure analysis of the synthesized compound, highlighting the importance of structural analysis in understanding compound properties.
Chemical Reactions and Properties
Pyrimidinediones undergo various chemical reactions, including cycloaddition, nucleophilic substitution, and condensation reactions. Noguchi et al. (1990) investigated the cycloaddition reactions of pyrimidinedione derivatives, which could provide insights into the reactivity of the target compound (Noguchi, Kiriki, Ushijima, & Kajigaeshi, 1990).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystal structure are crucial for understanding the behavior of compounds under different conditions. The physical properties are often determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), as well as single-crystal X-ray diffraction.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are essential for predicting the compound's behavior in chemical reactions and its potential applications. Studies on similar compounds, such as the work by Zhang et al. (2009), can provide valuable information on the chemical properties and reactivity of such molecules (Zhang, Pan, & Liu, 2009).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Development
This compound belongs to a class of substances extensively explored for their potential in chemical synthesis and the development of novel derivatives. For instance, research has shown that similar compounds can serve as precursors for synthesizing a wide array of heterocyclic compounds, which are vital in pharmaceutical chemistry due to their anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These activities underscore the compound's utility in creating novel therapeutic agents.
Antimicrobial Activity
Compounds with a similar structural framework have been demonstrated to possess significant antimicrobial properties. For example, some pyrimidine derivatives exhibit notable antibacterial and antifungal activities, highlighting their potential as lead compounds for developing new antimicrobial agents (Khan et al., 2015). This application is particularly relevant in addressing the growing concern over antimicrobial resistance.
Catalysis and Synthetic Applications
The structural features of such compounds make them suitable candidates for catalytic roles in organic synthesis, including the methoxycarbonylation of alkynes. This process is crucial for producing industrially and pharmaceutically relevant esters and acids, showcasing the compound's importance in synthetic chemistry (Núñez Magro et al., 2010).
Structural and Conformational Studies
The compound's unique structure also facilitates research into supramolecular aggregation and conformational features, providing insights into the intermolecular interactions that govern the behavior of such molecules. This research has implications for understanding the molecular basis of drug-receptor interactions and the design of more effective therapeutic agents (Nagarajaiah & Begum, 2014).
Photoreactive and Photochromic Properties
Furthermore, compounds in this category are explored for their photoreactive and photochromic properties, making them suitable for applications in material science, such as the development of light-responsive materials. These materials have potential uses in various technological applications, including data storage and photodynamic therapy (Uchida et al., 1998).
Eigenschaften
IUPAC Name |
(5Z)-1-(2,3-dimethylphenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-11-5-4-6-15(12(11)2)23-20(25)14(19(24)22-21(23)29)7-13-8-17-18(28-10-27-17)9-16(13)26-3/h4-9H,10H2,1-3H3,(H,22,24,29)/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDYBZXPCVEXTB-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC4=C(C=C3OC)OCO4)C(=O)NC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=O)/C(=C\C3=CC4=C(C=C3OC)OCO4)/C(=O)NC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-(2,3-dimethylphenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4623479.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperazinyl)acetamide](/img/structure/B4623482.png)


![2-[(2-methoxyethyl)thio]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B4623495.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B4623496.png)


![1-(4-bromobenzoyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4623521.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4623528.png)

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4623567.png)